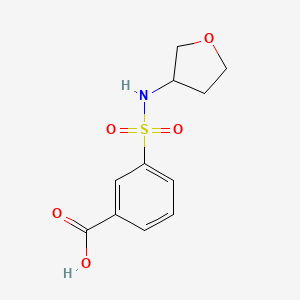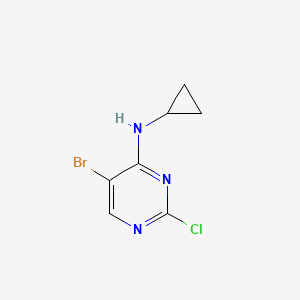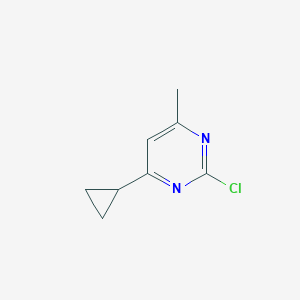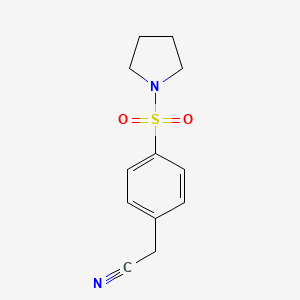
(4-(Methylthio)phenyl)(phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methylthio)phenyl)(phenyl)methanamine, also known as 4-(methylsulfanyl)benzylamine, is an organic compound with the molecular formula C8H11NS. This compound features a benzylamine structure substituted with a methylthio group at the para position of the benzene ring. It is commonly used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methylthio)phenyl)(phenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-(methylthio)benzyl chloride.
Reaction with Ammonia: The 4-(methylthio)benzyl chloride is then reacted with ammonia or an amine to form the desired benzylamine derivative.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: (4-(Methylthio)phenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Oxidation of the methylthio group yields sulfoxides or sulfones.
Substitution: Substitution reactions can yield various substituted benzylamines depending on the reagents used.
Scientific Research Applications
(4-(Methylthio)phenyl)(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(Methylthio)phenyl)(phenyl)methanamine involves its interaction with specific molecular targets. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The benzylamine moiety can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
4-(Methylthio)phenyl)methanamine: This compound is structurally similar but lacks the phenyl group.
4-(Methylthio)phenylacetonitrile: Another related compound with a nitrile group instead of the amine group.
Uniqueness: (4-(Methylthio)phenyl)(phenyl)methanamine is unique due to the presence of both the methylthio and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research .
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWZRQQQPAINJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Oxolan-3-yl)carbamoyl]propanoic acid](/img/structure/B7935116.png)


![N-[(2-Bromo-4-chlorophenyl)methyl]cyclohexanamine](/img/structure/B7935136.png)
![N-[(2-bromo-4-chlorophenyl)methyl]cyclopentanamine](/img/structure/B7935143.png)
![N-[(2-Bromo-4-chlorophenyl)methyl]-2-fluoroaniline](/img/structure/B7935151.png)
amine](/img/structure/B7935152.png)




![[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7935196.png)
